molecular formula C12H9ClN4O2S B119489 Ethyl 4-(4-chlorophenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate CAS No. 148367-71-9

Ethyl 4-(4-chlorophenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate

Cat. No. B119489
M. Wt: 308.74 g/mol
InChI Key: QGYQEJWAXBDFEJ-UHFFFAOYSA-N
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Description

Ethyl 4-(4-chlorophenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate, also known as CCT, is a chemical compound that has been widely studied for its various scientific applications. CCT belongs to the class of thiadiazole derivatives, which have been found to exhibit a wide range of biological activities.

Mechanism Of Action

The mechanism of action of Ethyl 4-(4-chlorophenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate is not fully understood, but it is believed to involve the chelation of metal ions. Ethyl 4-(4-chlorophenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate contains a thiadiazole ring, which has been found to have a high affinity for metal ions. When Ethyl 4-(4-chlorophenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate binds to metal ions, it undergoes a conformational change, resulting in a change in its fluorescence properties. This change in fluorescence can be used to detect the presence of metal ions in a sample.

Biochemical And Physiological Effects

Ethyl 4-(4-chlorophenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that Ethyl 4-(4-chlorophenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate can inhibit the growth of cancer cells, reduce oxidative stress, and protect against neurotoxicity. Additionally, Ethyl 4-(4-chlorophenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate has been found to exhibit antibacterial and antifungal activities, making it a promising candidate for the development of new antibiotics.

Advantages And Limitations For Lab Experiments

One of the main advantages of Ethyl 4-(4-chlorophenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate is its high selectivity and sensitivity towards metal ions. Ethyl 4-(4-chlorophenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate has been found to exhibit a lower detection limit than other fluorescent probes, making it a valuable tool for the detection of metal ions in biological samples. However, one limitation of Ethyl 4-(4-chlorophenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate is its relatively low water solubility, which can limit its use in certain biological applications.

Future Directions

There are several future directions for the research and development of Ethyl 4-(4-chlorophenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate. One area of research is the development of new fluorescent probes based on the structure of Ethyl 4-(4-chlorophenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate. These probes could be designed to exhibit higher selectivity and sensitivity towards specific metal ions or to have improved water solubility. Additionally, the potential therapeutic applications of Ethyl 4-(4-chlorophenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate for various diseases should be further explored. Finally, the use of Ethyl 4-(4-chlorophenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate as a tool for studying the role of metal ions in biological processes should be investigated.

Synthesis Methods

Ethyl 4-(4-chlorophenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate can be synthesized using a variety of methods, including the reaction of 4-chlorobenzoyl isothiocyanate with ethyl hydrazinecarboxylate, followed by reaction with malononitrile and chloroacetic acid. Another method involves the reaction of 4-chlorobenzoyl isothiocyanate with ethyl cyanoacetate, followed by reaction with thiosemicarbazide and chloroacetic acid. The synthesis of Ethyl 4-(4-chlorophenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

Ethyl 4-(4-chlorophenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate has been extensively studied for its various scientific research applications. One of the most significant applications of Ethyl 4-(4-chlorophenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate is its use as a fluorescent probe for the detection of metal ions. Ethyl 4-(4-chlorophenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate has been found to exhibit high selectivity and sensitivity towards metal ions such as copper, zinc, and mercury. Ethyl 4-(4-chlorophenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate has also been studied for its potential use as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, Ethyl 4-(4-chlorophenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate has been found to exhibit antimicrobial, antifungal, and antiviral activities, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

ethyl 4-(4-chlorophenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN4O2S/c1-2-19-11(18)10-16-17(12(20-10)15-7-14)9-5-3-8(13)4-6-9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGYQEJWAXBDFEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=NC#N)S1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10375711
Record name ethyl 4-(4-chlorophenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(4-chlorophenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate

CAS RN

148367-71-9
Record name ethyl 4-(4-chlorophenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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